molecular formula C8H13O7P B12524446 (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid CAS No. 847204-75-5

(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid

Cat. No.: B12524446
CAS No.: 847204-75-5
M. Wt: 252.16 g/mol
InChI Key: AGKJMXGLPTUWJD-UHFFFAOYSA-N
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Description

(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is an organic compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group, an ester linkage, and a methylacryloyl moiety. It is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid typically involves the following steps:

    Esterification: The initial step involves the esterification of 2-hydroxyethylphosphonic acid with 2-methylacryloyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Hydrolysis: The ester product is then subjected to hydrolysis under acidic conditions to yield the final phosphonic acid compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylacryloyl moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ester linkage can be subjected to nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biomimetic molecule. The phosphonic acid group can mimic phosphate groups in biological systems, making it useful in the study of enzyme mechanisms and metabolic pathways.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets through the phosphonic acid group makes it a promising lead compound for the development of new therapeutics.

Industry

In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The ester and methylacryloyl moieties can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)phosphonic acid: Lacks the ester and methylacryloyl groups, making it less versatile in chemical reactions.

    (2-Methylacryloyl)phosphonic acid: Contains the methylacryloyl group but lacks the ester linkage, resulting in different reactivity and applications.

    (2-{2-Hydroxyethoxy}-2-oxoethyl)phosphonic acid: Similar structure but without the methylacryloyl group, leading to different chemical properties.

Uniqueness

(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is unique due to the combination of the phosphonic acid group, ester linkage, and methylacryloyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

847204-75-5

Molecular Formula

C8H13O7P

Molecular Weight

252.16 g/mol

IUPAC Name

[2-[2-(2-methylprop-2-enoyloxy)ethoxy]-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C8H13O7P/c1-6(2)8(10)15-4-3-14-7(9)5-16(11,12)13/h1,3-5H2,2H3,(H2,11,12,13)

InChI Key

AGKJMXGLPTUWJD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CP(=O)(O)O

Origin of Product

United States

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